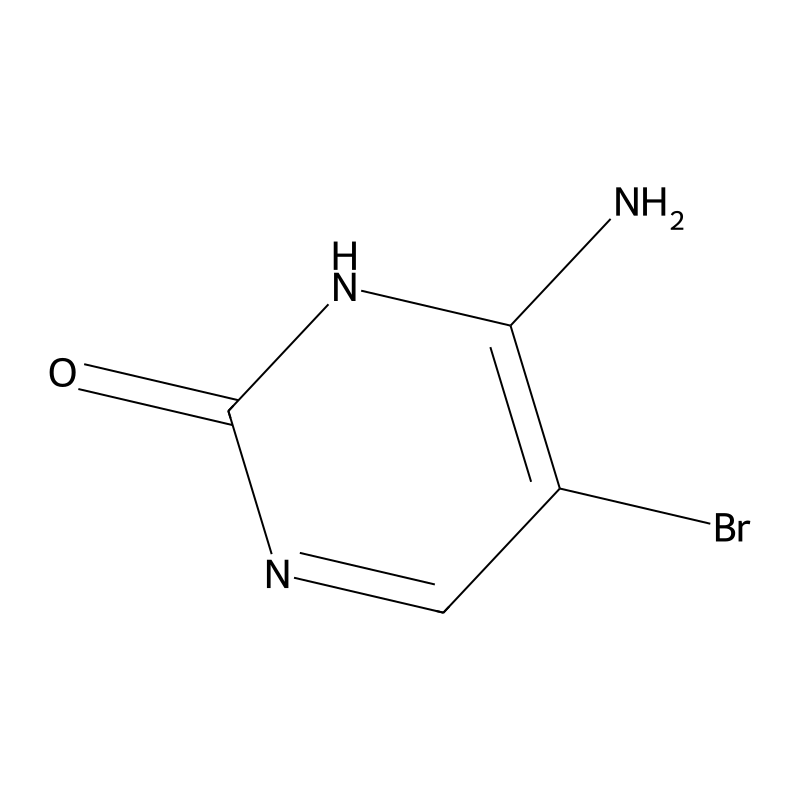

5-Bromocytosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antiviral Agent

Early research explored 5-BC as a potential treatment for HIV. Studies showed it could inhibit HIV replication in cell cultures PubChem : 5-Bromocytosine, CID 75233: . However, further development seems to have stalled, and current HIV treatment strategies focus on highly active antiretroviral therapy (HAART).

Mutagenesis Studies

Scientists can incorporate 5-BC into DNA during replication. Since it pairs with guanine instead of guanine with cytosine, its presence can introduce mutations at specific locations in the DNA sequence. This technique allows researchers to study the effects of mutations on gene function Fisher Scientific : 5-Bromocytosine, 99%, Thermo Scientific Chemicals.

Epigenetic Research

-Bromocytosine can also be used to probe epigenetic modifications, which are changes in gene expression that don't alter the DNA sequence itself. By studying how cells handle 5-BC compared to cytosine, researchers can gain insights into DNA methylation patterns and their role in gene regulation.

5-Bromocytosine is a synthetic derivative of cytosine, characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring. Its chemical formula is C₄H₄BrN₃O, and it has a molecular weight of approximately 202.00 g/mol. The compound appears as a light yellow powder and has a melting point ranging from 240 to 243 °C. It is soluble in water and exhibits properties that make it of interest in various chemical and biological studies .

The primary mechanism of action of 5-BrC is related to its antiviral properties, particularly against HIV. When incorporated into viral DNA during replication, 5-BrC disrupts base pairing due to its altered electronic properties. This mispairing can lead to errors in viral DNA synthesis and ultimately inhibit viral replication [].

The compound may also react with strong oxidizing agents, which can lead to hazardous byproducts such as carbon monoxide and hydrogen bromide upon decomposition .

The synthesis of 5-Bromocytosine can be achieved through various methods:

- Bromination of Cytosine: This method involves the direct bromination of cytosine at the 5-position using brominating agents.

- Nucleophilic Substitution: A more complex approach that utilizes nucleophilic substitution reactions on appropriate precursors.

- Photochemical Methods: Employing light-induced reactions that facilitate the formation of 5-Bromocytosine from suitable starting materials

5-Bromocytosine finds applications in several fields:

- Molecular Biology: As a tool for studying DNA replication and repair mechanisms due to its incorporation into nucleic acids.

- Cancer Research: Potential use as a chemotherapeutic agent owing to its mutagenic properties.

- Photochemistry: Investigated for its photochemical reactivity and potential applications in photodynamic therapy

Research on 5-Bromocytosine has focused on its interactions with various biomolecules, particularly nucleic acids. It has been shown to affect the stability and structure of DNA when incorporated into strands. Studies have also explored its interactions with proteins involved in DNA repair, suggesting that it may influence cellular responses to DNA damage .

Moreover, its reactivity with other compounds under photochemical conditions opens avenues for further exploration in medicinal chemistry.

Several compounds share structural similarities with 5-Bromocytosine, including:

Compound Name Structure Unique Features Cytosine C₄H₅N₃O Natural nucleobase without halogen substitution 5-Iodocytosine C₄H₄I₃N₃O Iodine substitution; greater biological activity 2-Aminopurine C₅H₅N₅O Purine analog; different base pairing properties 5-Fluorouracil C₄H₄F₂N₂O₂ Fluorinated pyrimidine; used in chemotherapy Uniqueness: The presence of bromine gives 5-Bromocytosine distinct reactivity compared to these analogs, impacting its biological interactions and applications in research.

5-Bromocytosine is a halogenated derivative of cytosine, characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring with the molecular formula C₄H₄BrN₃O [4]. The compound appears as a white to orange or green crystalline powder with a melting point of approximately 245°C (decomposition) [4]. The introduction of bromine at the 5-position significantly alters the electronic properties of the cytosine base, which has implications for its chemical reactivity and biological interactions [2].

Several synthetic pathways have been developed for the preparation of 5-Bromocytosine, with direct bromination being the most common approach [19]. The halogenation of cytosine can be achieved through various methods, each with specific reaction conditions and reagent systems [2] [13].

Direct Bromination Methods

Direct bromination of cytosine typically involves the use of molecular bromine (Br₂) or other brominating agents in suitable solvent systems [21]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the bromine acts as an electrophile attacking the electron-rich C-5 position of the cytosine ring [21]. This position is particularly susceptible to electrophilic attack due to the electron-donating effects of the amino group at the 4-position [2].

One established method involves the reaction of cytosine with N-bromosuccinimide (NBS) in dimethylformamide (DMF) [31]. The reaction is typically conducted at low temperatures (around 15°C) with ultrasonic assistance to enhance reaction efficiency [31]. This approach has been reported to yield 5-Bromocytosine with high purity (>95%) [31].

Cytosine + N-bromosuccinimide (in DMF) → 5-Bromocytosine + SuccinimideAnother method utilizes molecular bromine in chloroform, where the reaction mixture is heated under reflux for several hours [31]. After the reaction is complete, the solvent is evaporated, and the product is isolated by filtration and washing with water [31]. This method also provides high yields of 5-Bromocytosine (>95%) [31].

Cytosine + Br₂ (in CHCl₃) → 5-Bromocytosine + HBrAlternative Halogenation Approaches

Recent advances in halogenation chemistry have led to the development of safer and more environmentally friendly methods for the synthesis of 5-Bromocytosine [18]. One such approach involves the in situ generation of bromine from hydrobromic acid (HBr) or potassium bromide (KBr) using an oxidizing agent such as sodium hypochlorite (NaOCl) [18]. This method eliminates the need for handling and storing hazardous molecular bromine [18].

The reaction can be performed in a continuous flow system, where the bromine is generated in one reactor, immediately used for bromination in a second reactor, and any excess bromine is quenched before leaving the system [18]. This approach significantly reduces the risk of bromine exposure and improves reaction control [18].

Bromination Method Reagents Conditions Yield (%) Reference Direct bromination Br₂, CHCl₃ Reflux, 4h 95.2 [31] NBS bromination NBS, DMF 15°C, ultrasonic, 1h 95.6 [31] Flow bromination NaOCl, HBr/KBr Room temperature, continuous flow 78-99 [18] The bromination of cytosine derivatives can also be achieved through enzymatic methods, utilizing halogenating enzymes such as flavin-dependent halogenases [13]. These enzymes require reduced flavin adenine dinucleotide (FADH₂), chloride or bromide ions, and oxygen as co-substrates for the halogenation reaction [13]. The reaction proceeds through the formation of a 4α-hydroperoxyflavin intermediate, which subsequently reacts with the halide ion to form hypohalous acid (HOBr or HOCl) [13]. This reactive species then halogenates the substrate through an electrophilic mechanism [13].

Solvent Systems and Reaction Optimization

The choice of solvent system plays a crucial role in the efficiency and selectivity of the halogenation reaction for the synthesis of 5-Bromocytosine [3] [22]. Different solvents can significantly influence the reaction kinetics, product distribution, and overall yield [3].

Solvent Effects on Halogenation Reactions

Studies have shown that the polarity of the solvent has a significant impact on the halogenation of cytosine derivatives [3] [22]. The solvation free energies of cytosine negatively increase with the polarity of the solvents, i.e., with the dielectric constants of the solvents [22]. For instance, the solvation free energies of cytosine in chloroform, n-octanol, dimethyl sulfoxide (DMSO), and water are −60.52, −70.50, −74.73, and −82.75 kJ mol⁻¹, respectively [22].

The dipole moments of cytosine and its derivatives also vary with solvent polarity, decreasing in the order of water > n-octanol > DMSO > chloroform [22]. This variation in dipole moment affects the reactivity of the molecule towards electrophilic reagents such as bromine [22].

Interestingly, the Gibbs energy of activation for the bromination reaction of cytosine decreases with increasing solvent polarity, following the order: chloroform > n-octanol > DMSO > water [22]. This suggests that polar solvents facilitate the bromination reaction by lowering the activation energy barrier [22].

Solvent Dielectric Constant Solvation Free Energy (kJ mol⁻¹) Dipole Moment (Debye) Gibbs Energy of Activation (kJ mol⁻¹) Chloroform 4.8 -60.52 Low High n-Octanol 10.3 -70.50 Medium Medium-High DMSO 46.7 -74.73 Medium-High Medium-Low Water 78.4 -82.75 High Low Reaction Optimization Strategies

Several strategies have been employed to optimize the bromination reaction for the synthesis of 5-Bromocytosine [3] [18] [22]:

Temperature Control: The reaction temperature significantly affects the rate and selectivity of the bromination reaction [18]. Lower temperatures (0-15°C) are often preferred for the initial bromination step to minimize side reactions and improve selectivity [18] [31].

Catalyst Selection: The use of appropriate catalysts can enhance the reaction efficiency and selectivity [16]. For instance, vanadium-dependent haloperoxidases have been shown to catalyze the halogenation of various organic substrates, including pyrimidine derivatives [16].

pH Optimization: The pH of the reaction medium can influence the reactivity of both the substrate and the brominating agent [16]. In acidic conditions, the formation of molecular bromine (Br₂) is favored, which is a stronger brominating agent compared to hypobromite (OBr⁻) formed under alkaline conditions [18].

Solvent Selection: As discussed earlier, the choice of solvent can significantly impact the reaction outcome [22] [28]. Polar solvents generally favor the bromination reaction by stabilizing the transition state and lowering the activation energy [22].

Reaction Time: Optimizing the reaction time is essential to achieve complete conversion while minimizing side reactions [18]. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time [19].

Recent studies have also explored the use of alternative brominating agents and reaction conditions to improve the efficiency and sustainability of the bromination process [18]. For example, the use of in situ generated bromine in continuous flow systems has been shown to provide high yields of brominated products while minimizing the handling of hazardous reagents [18].

Chromatographic Purification Strategies

The purification of 5-Bromocytosine and other halogenated nucleoside analogs is a critical step in their synthesis, as it directly impacts the purity and quality of the final product [17] [19]. Various chromatographic techniques have been developed for the purification of these compounds, with high-performance liquid chromatography (HPLC) being the most widely used method [17] [30].

Reverse-Phase HPLC Methods

Reverse-phase HPLC is particularly effective for the purification of nucleoside analogs due to its ability to separate compounds based on their hydrophobicity [17]. For the purification of 5-Bromocytosine and related compounds, C18 columns are commonly employed, with a mobile phase consisting of a buffer system and an organic modifier [17] [30].

One effective approach involves the use of triethylammonium bicarbonate buffer (pH 6.7) as the mobile phase [17]. This buffer is particularly advantageous because it is neutral, readily volatile at room temperature, and forms ion pairs with phosphate compounds, allowing their separation by reverse-phase chromatography [17]. The method is especially useful for preparing salt-free acid-, base-, or thermally-labile nucleotide analogs [17].

Another HPLC method utilizes ammonium dihydrogen phosphate buffer (0.15 M, pH 6.00) with a slow linear gradient of methanol/acetonitrile (up to 15%) as the eluting solvent [30]. This approach has been successfully applied to the separation and quantitation of nucleotides, nucleosides, purine bases, and related compounds in a single run [30].

Sample Preparation Techniques

Proper sample preparation is essential for successful chromatographic purification [19] [26]. Several methods have been developed for the preparation of nucleoside samples prior to HPLC analysis [26]:

Acetonitrile Precipitation: This method involves the precipitation of impurities using acetonitrile, followed by filtration or centrifugation [26]. The supernatant, containing the target compound, is then subjected to HPLC purification [26]. This approach provides reasonable recovery and sufficient purity for subsequent HPLC analysis [26].

Calcium Fluoride Coprecipitation: This technique involves the coprecipitation of nucleoside triphosphates with calcium fluoride [26]. While this method yields both good recovery and purity, the recovery has been shown to be dependent on the concentration of the nucleoside triphosphates [26].

Solid-Phase Extraction (SPE): SPE cartridges, such as silica or strong anion exchange cartridges, can be used for the purification and concentration of nucleosides and nucleotides [26]. The strong anion exchange cartridge procedure, in particular, has been found to be fast, efficient, and reliable for purifying and concentrating nucleotides in cell extracts [26].

For the specific purification of 5-Bromocytosine, preparative chromatography using a mixture of dichloromethane and methanol (9:1) has been reported to be effective [19]. After the bromination reaction, the crude product is typically subjected to filtration, and the filtrate is evaporated [19]. The residue is then separated by preparative chromatography to yield the pure 5-Bromocytosine [19].

Crystallization and Recrystallization

In addition to chromatographic methods, crystallization and recrystallization techniques are also employed for the purification of 5-Bromocytosine [19] [31]. After the bromination reaction, the crude product can be recrystallized from suitable solvents such as ethanol or water to obtain the pure compound [19] [31].

For instance, after the bromination of cytosine using N-bromosuccinimide in DMF, the reaction mixture is typically processed by evaporating the solvent, adding ethanol to the residue, and filtering off the solid 5-Bromocytosine [31]. The product can be further purified by recrystallization from ethanol or water [31].

Similarly, after the bromination using molecular bromine in chloroform, the solvent is evaporated, water is added, and the mixture is cooled to 10°C [31]. The precipitated 5-Bromocytosine is then collected by filtration, washed with water, and dried [31].

Industrial-Scale Production Challenges

The industrial-scale production of 5-Bromocytosine and other nucleoside analogs presents several challenges that need to be addressed to ensure efficient and cost-effective manufacturing [23] [27]. These challenges span various aspects of the production process, from raw material handling to final product purification [23] [27].

Scale-Up Challenges

Scaling up laboratory procedures to industrial production levels often presents numerous challenges [23]. For nucleoside analogs, these challenges include:

Heat and Mass Transfer: As the reaction volume increases, efficient heat and mass transfer become more challenging [23]. This can lead to temperature gradients within the reactor, affecting reaction kinetics and product distribution [23].

Reaction Control: Maintaining precise control over reaction parameters such as temperature, pH, and reagent addition rate becomes more difficult at larger scales [23]. This can impact the yield and purity of the final product [23].

Equipment Limitations: Industrial-scale equipment may have different characteristics compared to laboratory-scale equipment, necessitating adjustments to the reaction conditions [23].

Process Integration: Integrating various unit operations (reaction, separation, purification) into a continuous and efficient production process presents additional challenges [23].

Economic Considerations

The economic viability of industrial-scale production of 5-Bromocytosine depends on various factors, including raw material costs, process efficiency, and product yield [5] [23]. For instance, the choice of brominating agent can significantly impact the production cost [5]. While molecular bromine is relatively inexpensive, its handling and disposal costs, as well as the associated safety measures, can add to the overall production cost [18].

Similarly, the choice of solvent system can affect both the reaction efficiency and the production cost [5] [22]. While some solvents may provide higher yields or better selectivity, they may also be more expensive or require special handling and disposal procedures [22].

The purification process also contributes significantly to the overall production cost [5] [14]. Chromatographic purification, while effective, can be expensive and time-consuming at industrial scales [14]. Alternative purification methods, such as crystallization or selective precipitation, may be more cost-effective for large-scale production [14].

Quality Control and Regulatory Compliance

Ensuring consistent product quality is a critical challenge in the industrial production of pharmaceutical intermediates like 5-Bromocytosine [14]. This requires robust quality control procedures and adherence to regulatory standards [14].

For nucleoside analogs, HPLC is commonly used for quality control, allowing the determination of product purity and the identification of impurities [14] [30]. However, implementing effective quality control procedures at industrial scales can be challenging, particularly for high-throughput production [14].

Regulatory compliance adds another layer of complexity to industrial production [14]. Depending on the intended use of the product, different regulatory requirements may apply, necessitating additional documentation, testing, and validation procedures [14].

Innovative Approaches to Address Industrial Challenges

Several innovative approaches have been developed to address the challenges associated with the industrial-scale production of nucleoside analogs [23] [27]:

Continuous Flow Processing: As mentioned earlier, continuous flow processes offer several advantages for hazardous reactions like bromination [18]. They provide better control over reaction parameters, enhance safety by minimizing the amount of hazardous material present at any given time, and can improve process efficiency [18].

Enzymatic Methods: Enzymatic synthesis of nucleoside analogs has emerged as a promising alternative to chemical methods [23] [27]. Enzymes can provide high selectivity and operate under mild conditions, reducing the need for hazardous reagents and harsh reaction conditions [23] [27].

Process Intensification: Techniques such as microreactors, ultrasonic assistance, and microwave heating can enhance reaction efficiency and reduce processing time [18] [31].

Green Chemistry Approaches: Implementing green chemistry principles, such as using renewable feedstocks, reducing waste generation, and minimizing energy consumption, can make the production process more sustainable and cost-effective [18] [23].

XLogP3

-0.3UNII

2737MSZ714GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Pictograms

Corrosive;Irritant

Other CAS

2240-25-7Wikipedia

5-bromocytosineDates

Last modified: 08-15-2023